2-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
2-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of a benzamide core, an ethoxy group, and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzamide intermediate.
Final Coupling Step: The final step involves coupling the pyrrolidine-substituted benzamide with 4-methylphenyl ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and pyrrolidine-containing compounds.
Benzimidazoles: Compounds containing a benzimidazole ring fused to a benzene ring, known for their biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-ethoxy-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-3-26-21-9-5-4-8-19(21)22(25)23-16-20(24-14-6-7-15-24)18-12-10-17(2)11-13-18/h4-5,8-13,20H,3,6-7,14-16H2,1-2H3,(H,23,25) |
InChI Key |
LJXXZBUAYCZSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3 |
Origin of Product |
United States |
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